N-Cyclopropyl-3-fluoro-2-methylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Chemical Science
Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues form a cornerstone of organic and medicinal chemistry. sigmaaldrich.com The benzamide scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. This prevalence is due to its ability to form stable conformations and engage in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.
Significance of Fluorine and Cyclopropyl (B3062369) Moieties in Molecular Design
The incorporation of fluorine atoms and cyclopropyl groups into organic molecules is a widely used strategy in modern drug discovery and the development of agrochemicals. Each moiety imparts unique and often highly beneficial properties to the parent molecule.
Fluorine , being the most electronegative element, can significantly alter a molecule's electronic properties, pKa, metabolic stability, and membrane permeability. evitachem.comacs.org The strategic placement of a fluorine atom can block sites of metabolic degradation, thereby increasing the molecule's bioavailability and duration of action. bldpharm.com In many cases, fluorinated compounds exhibit enhanced binding affinity to their target proteins. evitachem.com
The cyclopropyl group is a small, rigid ring that is often used as a bioisostere for other chemical groups, such as double bonds or larger alkyl groups. mdpi.comnih.gov Its unique steric and electronic properties can lead to increased potency, improved metabolic stability, and reduced off-target effects. nih.govnih.gov The rigid nature of the cyclopropyl ring can also help to lock a molecule into a specific conformation that is optimal for binding to its target. researchgate.net
Overview of Research Trajectories for N-Cyclopropyl-3-fluoro-2-methylbenzamide and Related Analogues
Research involving this compound and its analogues is primarily directed towards the discovery of new bioactive compounds, particularly in the agricultural sector. The combination of the N-cyclopropyl benzamide scaffold with fluorine substitution is a recurring theme in the design of novel fungicides and insecticides. nih.govmdpi.com
Studies on related compounds often involve the synthesis of a series of analogues where the substitution pattern on the phenyl ring is systematically varied to investigate structure-activity relationships (SAR). For example, researchers have explored the impact of different substituents at various positions of the benzamide ring to optimize fungicidal or insecticidal potency. nih.govresearchgate.net While detailed research findings on this compound itself are not widely published, the investigation of structurally similar molecules provides a clear indication of its potential as a lead compound in the development of new agrochemicals. The synthesis and biological evaluation of these analogues help to build a comprehensive understanding of how different structural modifications influence the compound's activity. researchgate.netmdpi.com
Data on Related N-Cyclopropylbenzamide Analogues
Table 1: Physical Properties of Selected N-Cyclopropylbenzamide Analogues This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
|---|---|---|---|---|---|
| 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | C₁₇H₁₇BrNO | 330.0498 | 160.8–162.1 | White solid | mdpi.com |
| N-cyclopropyl-2-(p-tolyl)cyclopropane-1-carboxamide | C₁₄H₁₇NO | --- | 153.7–155.3 | White solid | mdpi.com |
| N-cyclopropyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | C₁₄H₁₈NO₂ | 232.1339 | 158.1–160.0 | White solid | mdpi.com |
Table 2: Spectroscopic Data for a Related Analogue: N-cyclopropyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide This table details the NMR and HRMS data used for structural confirmation.
| Data Type | Description | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, J = 4.2 Hz, 1H, H-N), 7.08–6.94 (m, 2H), 6.82 (d, J = 8.4 Hz, 2H), 3.70 (s, 3H), 2.68–2.54 (m, 1H, H-2), 2.23–2.15 (m, 1H, H-1), 1.69–1.65 (m, 1H, H-3), 1.30–1.20 (m, 1H, H-3), 1.15–0.98 (m, 1H), 0.62–0.53 (m, 2H), 0.43–0.25 (m, 2H) | mdpi.com |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.11 (C=O), 157.64, 132.87, 126.90, 113.78, 55.06, 25.31, 23.22, 22.44, 14.88, 5.74, 5.69 | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7-9(3-2-4-10(7)12)11(14)13-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZQFZJOHCBFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Elucidation of Reaction Pathways for N Cyclopropyl 3 Fluoro 2 Methylbenzamide
Retrosynthetic Analysis and Strategic Design of N-Cyclopropyl-3-fluoro-2-methylbenzamide
The design of a viable synthetic route for this compound begins with a thorough retrosynthetic analysis to identify key precursors and strategic bond disconnections.
Key Synthetic Disconnections and Precursor Identification
The most logical retrosynthetic disconnection for this compound is the amide bond. This disconnection breaks the molecule into two primary building blocks: 3-fluoro-2-methylbenzoic acid and cyclopropylamine (B47189) . This approach is favored due to the wide availability of methods for amide bond formation.
Retrosynthetic Analysis:

Disconnection 1 (Amide Bond): The primary disconnection of the C-N amide bond leads to the identification of 3-fluoro-2-methylbenzoic acid and cyclopropylamine as the key precursors. These precursors are commercially available or can be synthesized through established methods.
Precursor 2: Cyclopropylamine: This small, cyclic amine provides the N-cyclopropyl moiety of the target molecule. Various synthetic routes to cyclopropylamine are well-documented in chemical literature. longdom.org
Strategic Incorporation of Fluorine and Cyclopropyl (B3062369) Substructures
The synthesis of the precursors themselves requires careful strategic planning to ensure the correct placement of the fluorine and cyclopropyl groups.
For 3-fluoro-2-methylbenzoic acid , the regioselective introduction of the fluorine and methyl groups onto the benzene (B151609) ring is paramount. Synthetic strategies often start from commercially available substituted benzenes, and the order of functional group introduction is crucial to control the final substitution pattern. For instance, starting with a pre-existing methyl or carboxyl group can direct the position of the subsequent fluorination reaction.
For cyclopropylamine , the construction of the strained three-membered ring is the key challenge. Methods for its synthesis often involve the cyclopropanation of an alkene precursor or the rearrangement of a suitable linear substrate. nih.gov
Classical and Modern Synthetic Approaches to this compound
With the key precursors identified, the forward synthesis can be planned, incorporating both classical and modern synthetic methodologies.
Amide Bond Formation Strategies
The final step in the synthesis of this compound is the formation of the amide bond between 3-fluoro-2-methylbenzoic acid and cyclopropylamine. The presence of the ortho-methyl group on the benzoic acid can introduce steric hindrance, potentially requiring more robust coupling conditions. nih.govresearchgate.net
A variety of coupling reagents can be employed for this transformation. The choice of reagent often depends on factors such as yield, reaction time, and the need to minimize side reactions like racemization if chiral centers were present. sigmaaldrich.comuni-kiel.de
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Typical Solvent | Additive (Optional) |
|---|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a symmetric anhydride (B1165640) | DCM, DMF | HOBt, DMAP |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide | DCM, DMF, Water | HOBt, HOAt |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an active ester | DMF, NMP | DIPEA, TEA |
| T3P (Propylphosphonic Anhydride) | Forms a mixed anhydride | Ethyl acetate, THF | Pyridine, TEA |
For sterically hindered substrates like 3-fluoro-2-methylbenzoic acid, stronger coupling reagents such as HATU or the conversion of the carboxylic acid to its more reactive acyl chloride derivative might be necessary to achieve high yields. rsc.org The use of microwave irradiation can also be beneficial in accelerating the reaction and improving yields for challenging couplings.
Regioselective Functionalization of the Benzene Ring
The synthesis of the key precursor, 3-fluoro-2-methylbenzoic acid , requires precise control over the substitution pattern on the benzene ring. ossila.com Several synthetic routes can be envisioned, starting from different commercially available materials.
One plausible route starts from 2-bromo-6-fluorotoluene . This starting material already possesses the desired arrangement of the fluoro and methyl groups. The synthesis would then involve the conversion of the bromine atom to a carboxylic acid. This can be achieved through a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.
Another approach could start from 3-fluoro-2-methylaniline . Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction could introduce a cyano group, which can then be hydrolyzed to the carboxylic acid. Alternatively, a direct carbonylation of the diazonium salt could also be explored.
A third route could involve the direct functionalization of a simpler benzene derivative. For example, the regioselective bromination or nitration of a fluorotoluene derivative, followed by further functional group manipulations, could lead to the desired product. However, controlling the regioselectivity in these steps can be challenging. nih.gov
Table 2: Potential Synthetic Routes to 3-Fluoro-2-methylbenzoic acid
| Starting Material | Key Transformations | Advantages | Potential Challenges |
|---|---|---|---|
| 2-Bromo-6-fluorotoluene | Grignard formation and carboxylation or Pd-catalyzed carbonylation | Direct route with correct regiochemistry | Grignard formation can be sensitive to moisture |
| 3-Fluoro-2-methylaniline | Diazotization, Sandmeyer reaction (cyanation), and hydrolysis | Utilizes a readily available starting material | Diazotization requires careful temperature control |
Cyclopropanation Methods for N-Cyclopropyl Amide Synthesis
One of the most common methods for synthesizing cyclopropanes is the Simmons-Smith reaction , which involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. acs.org For the synthesis of cyclopropylamine, a suitable alkene precursor bearing a nitrogen functionality would be required. nih.gov
Another important method is the reaction of alkenes with diazo compounds , often catalyzed by transition metals like rhodium or copper. acs.orgresearchgate.netrsc.orgmasterorganicchemistry.com This method can provide access to a wide range of substituted cyclopropanes.
The Hofmann rearrangement of cyclopropanecarboxamide (B1202528) is a classical method for the synthesis of cyclopropylamine. google.com This involves treating the amide with a halogen in the presence of a base.
The Curtius rearrangement of cyclopropanecarbonyl azide (B81097) is another viable route. nih.govnih.govnih.govresearchgate.net This rearrangement proceeds through an isocyanate intermediate which can then be hydrolyzed to the amine.
Table 3: Common Methods for the Synthesis of Cyclopropylamine
| Method | Precursor | Key Reagents | General Description |
|---|---|---|---|
| Simmons-Smith Reaction | Allylamine derivative | CH₂I₂, Zn(Cu) | Cyclopropanation of an alkene with a zinc carbenoid. acs.org |
| Reaction with Diazo Compounds | Alkene | Diazo compound, Rh or Cu catalyst | Catalytic addition of a carbene to a double bond. |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH | Base-promoted rearrangement of an amide to an amine with one less carbon atom. google.com |
Stereochemical Control in this compound Synthesis
The synthesis of this compound does not inherently involve the creation of a stereocenter at the cyclopropyl or benzamide (B126) core, assuming the starting materials, cyclopropylamine and 3-fluoro-2-methylbenzoic acid, are achiral. However, the introduction of substituents on the cyclopropane (B1198618) ring or the consideration of atropisomerism can introduce elements of stereochemistry.
Atropisomerism: A key area where stereochemical control becomes critical is in the phenomenon of atropisomerism. This type of axial chirality arises from hindered rotation around a single bond, which is common in sterically congested scaffolds like ortho-substituted benzamides. nih.govnih.gov For a molecule like this compound, the presence of the ortho-methyl group on the benzene ring can restrict rotation around the aryl-carbonyl (C-Ar) bond. The stability of these atropisomers, meaning whether they can be isolated as distinct, non-interconverting enantiomers, depends on the rotational energy barrier. thieme-connect.comacs.org
Factors influencing the rotational barrier and stability of atropisomers in such scaffolds include:
Size of Ortho-Substituents: Larger groups increase steric hindrance and raise the energy barrier to rotation.
Substitution on the Amide Nitrogen: The nature of the N-substituent (in this case, cyclopropyl) also contributes to the steric environment around the amide bond.
Intramolecular Interactions: Hydrogen bonding can further restrict rotation and stabilize specific conformations.
The rate of racemization is a crucial factor; atropisomers are often classified based on their half-life of interconversion at a given temperature. nih.govacs.org While some benzamides exist as stable, isolable atropisomers, others may interconvert rapidly. nih.govprinceton.edu The synthesis of a single, stable atropisomer of this compound would necessitate an atroposelective synthetic strategy. Such methods often employ chiral auxiliaries, catalysts, or desymmetrization techniques to favor the formation of one enantiomer over the other. thieme-connect.com
Chiral Cyclopropyl Moieties: If a chiral, substituted cyclopropylamine were used in the synthesis, stereochemical control would be paramount. The synthesis of enantioenriched cyclopropanes is an active area of research. nih.govrsc.org Methods include:
Asymmetric Cyclopropanation: Utilizing chiral catalysts (often based on rhodium, copper, or iron) to control the stereochemical outcome of the ring formation. nih.gov
Resolution of Racemic Mixtures: Separating enantiomers of a chiral cyclopropyl intermediate.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereoselective synthesis of the cyclopropane ring. rsc.org
The final amide bond formation between a chiral cyclopropylamine and the benzoic acid derivative would then yield a diastereomeric mixture if the acid component also contained a chiral center, or a single enantiomer if the acid is achiral. It is critical to use coupling methods that prevent racemization at any existing stereocenters. numberanalytics.com
Advanced Synthetic Techniques for this compound and its Analogues
The synthesis of N-cyclopropylbenzamides, including the title compound, typically involves the coupling of a benzoic acid derivative with cyclopropylamine. Modern synthetic organic chemistry offers several advanced techniques to accomplish this transformation with high efficiency, selectivity, and sustainability.
Transition-Metal Catalyzed Coupling Reactions for Benzamide Scaffolds
Transition-metal catalysis has revolutionized the formation of C-N bonds, providing powerful alternatives to traditional methods that often require harsh conditions or stoichiometric activating agents. For the synthesis of this compound, the key step is the formation of the amide bond.
One of the most prominent methods is the Buchwald-Hartwig amination , which uses palladium or copper catalysts to couple amines with aryl halides or triflates. While typically used for C-N bond formation to an aromatic ring, variations of this methodology can be applied to amide synthesis.
A more direct approach involves the catalytic amidation of carboxylic acids. While less common than coupling with activated carboxylic acid derivatives (like acid chlorides or esters), direct catalytic amidation is an area of growing interest. Catalysts based on boron, zirconium, or other metals can facilitate the direct condensation of a carboxylic acid and an amine by activating the carboxyl group.
A highly relevant and powerful technique is palladium-catalyzed aminocarbonylation . In this process, an aryl halide (e.g., 2-bromo-6-fluoro-1-methylbenzene) can be coupled with carbon monoxide and an amine (cyclopropylamine) in the presence of a palladium catalyst to construct the benzamide scaffold in a single step. This method offers high atom economy and allows for modular synthesis of analogues.
Table 1: Comparison of Catalytic Methods for Benzamide Synthesis
| Catalytic Method | Typical Substrates | Catalyst System (Example) | Advantages | Potential Challenges |
|---|---|---|---|---|
| Direct Catalytic Amidation | Carboxylic Acid + Amine | Boronic acid derivatives | High atom economy, avoids pre-activation | High temperatures often required, catalyst compatibility |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amide | Pd(OAc)₂ + Ligand (e.g., Xantphos) | High functional group tolerance | Used for N-arylation, not direct amide formation from acid |
| Palladium-Catalyzed Aminocarbonylation | Aryl Halide + Amine + CO | PdCl₂(PPh₃)₂ | Builds scaffold in one step, modular | Requires handling of toxic CO gas, high pressure |
| Copper-Catalyzed Amidation | Carboxylic Acid + Amine | Cu(OAc)₂ | Lower cost than palladium | Can require stoichiometric amounts or harsh conditions |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles. longdom.org
Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Direct amidation reactions are superior in this regard compared to methods using stoichiometric coupling reagents (e.g., carbodiimides), which generate significant byproduct waste. researchgate.net Catalytic methods, especially aminocarbonylation, also tend to have higher atom economy.
Use of Safer Solvents: Traditional amide syntheses often use chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). Green alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water or solvent-free conditions. nih.gov
Catalysis over Stoichiometric Reagents: As discussed previously, using catalysts (which are effective in small amounts and can be recycled) is preferable to using stoichiometric activating agents that are consumed in the reaction and generate waste. numberanalytics.com
Energy Efficiency: Employing catalysts that operate at lower temperatures or utilizing flow chemistry can significantly reduce energy consumption. Microwave-assisted synthesis can also accelerate reactions, leading to energy savings.
Renewable Feedstocks: While the core aromatic scaffold is derived from petrochemical sources, the use of bio-derived solvents or reagents where possible can improve the green profile of the synthesis.
One innovative, green approach involves the one-pot conversion of a carboxylic acid to an amide via a thioester intermediate, which can proceed in greener solvents or even water. nih.gov
Flow Chemistry Applications in Reaction Optimization
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for the synthesis and optimization of compounds like this compound.
Key Advantages of Flow Chemistry:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is often difficult to achieve in large-scale batch reactors. This can lead to cleaner reactions with fewer byproducts.
Improved Safety: Performing reactions with hazardous reagents or intermediates, or those that are highly exothermic, is safer in a flow reactor. The small internal volume minimizes the amount of hazardous material present at any given time.
Rapid Reaction Optimization: By systematically varying parameters like temperature, residence time, and reagent stoichiometry using automated systems, optimal reaction conditions can be identified much faster than with traditional batch chemistry.
Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which can be more straightforward than transitioning a batch process from lab scale to production scale.
For the synthesis of this compound, a flow process could be designed where streams of 3-fluoro-2-methylbenzoic acid (potentially activated in-line) and cyclopropylamine are mixed and heated in a reactor coil to a precise temperature for a specific residence time, followed by in-line purification to yield the final product continuously.
Generation and Characterization of Structural Analogues and Derivatives of this compound
The systematic generation of structural analogues is a cornerstone of chemical research, allowing for the exploration of structure-property relationships.
Systematic Substitution on the Benzene Ring (e.g., position of methyl, fluoro)
Creating analogues of this compound by altering the substitution pattern on the benzene ring requires access to variously substituted benzoic acid precursors. The synthetic strategy for these precursors is highly dependent on the desired substitution pattern due to the directing effects of the substituents in electrophilic aromatic substitution reactions.
Table 2: Synthetic Approaches to Substituted Benzoic Acid Isomers
| Target Isomer | Potential Synthetic Precursor | Key Synthetic Step(s) | Rationale for Strategy |
|---|---|---|---|
| 4-Fluoro-2-methylbenzoic acid | 3-Fluoro-6-nitrotoluene | 1. Oxidation of methyl group to carboxylic acid. 2. Reduction of nitro group to amine. 3. Sandmeyer reaction to install fluorine. | Ortho/para directing effects of fluorine and methyl groups are leveraged. |
| 5-Fluoro-2-methylbenzoic acid | 4-Fluoro-1-methylbenzene (p-fluorotoluene) | 1. Friedel-Crafts acylation. 2. Haloform reaction or oxidation to yield the carboxylic acid. | The methyl group directs acylation to the ortho position. |
| 2-Fluoro-3-methylbenzoic acid | 2-Fluoro-3-methylaniline | 1. Sandmeyer reaction (diazotization followed by cyanation). 2. Hydrolysis of the resulting nitrile to the carboxylic acid. | Starting from a pre-functionalized aniline is often the most direct route for complex patterns. |
| 2-Fluoro-6-methylbenzoic acid | 1-Bromo-2-fluoro-3-methylbenzene | 1. Lithium-halogen exchange (e.g., with n-BuLi). 2. Quenching with CO₂ to form the carboxylate. | Directed ortho-metalation or lithium-halogen exchange provides regiochemical control. |
Once the desired benzoic acid isomer is synthesized, it can be coupled with cyclopropylamine using standard amide bond formation protocols (e.g., activation with SOCl₂ or using coupling reagents like HATU or EDC) to yield the target benzamide analogue. Each new analogue would then be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure.
An in-depth examination of the synthetic and structural modification strategies for this compound reveals a landscape rich with chemical innovation. This article focuses exclusively on the methodologies for altering the core structure of this compound, providing a detailed analysis of modifications to the N-cyclopropyl group, the amide linkage, and the use of multicomponent reactions for broader scaffold diversification.
3 Alterations of the Amide Linkage
The amide bond, while exceptionally stable, can be chemically altered through various activation and functionalization strategies. These modifications can replace the amide with bioisosteres or introduce new functional groups, profoundly changing the molecule's character.
The reductive functionalization of amides is a powerful technique for this purpose. frontiersin.orgresearchgate.netnih.gov Amides are generally resistant to nucleophilic attack, but they can be activated to facilitate reactions. One approach involves activation with triflic anhydride (Tf₂O) in the presence of a base, which converts the amide oxygen into a good leaving group and forms a highly reactive O-triflyliminium triflate intermediate. frontiersin.orgnih.gov This intermediate can then react with various nucleophiles.
Another strategy is the partial reduction of the amide to an imine or enamine, which can then be functionalized. researchgate.net This transformation allows for the introduction of a wide range of substituents alpha to the nitrogen atom. For example, iridium-catalyzed reduction of amides followed by the addition of a nucleophile can lead to the synthesis of diverse amine structures. frontiersin.orgnih.gov These methods provide a route to move beyond the planar amide bond to more complex three-dimensional structures.
| Alteration Strategy | Key Reagents/Catalysts | Intermediate/Product Type | Reference |
|---|---|---|---|
| Electrophilic Activation | Triflic Anhydride (Tf₂O), Base | O-Triflyliminium Triflate | frontiersin.orgnih.gov |
| Reductive Alkynylation | IrCl(CO)(PPh₃)₂, TMDS, CuBr | Propargylic Amine | frontiersin.orgnih.gov |
| Conversion to Thioamide | Lawesson's Reagent | Thioamide | nih.gov |
| Reduction to Amine | Strong reducing agents (e.g., LiAlH₄) | Secondary Amine | utdallas.edu |
4 Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. MCRs are a cornerstone of combinatorial chemistry and are ideal for rapidly generating libraries of structurally diverse compounds for screening.
While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are employed to produce structurally related N-aryl amides. For instance, a novel MCR has been developed involving (Z)-chlorooximes, isocyanides, and electron-deficient phenols to produce aryloxyimino amides. acs.org This reaction proceeds at room temperature and demonstrates the power of MCRs to assemble complex molecules with high efficiency. acs.org
Another relevant approach is the Umpolung Amide Synthesis (UmAS), which provides a non-traditional route to N-aryl amides. nih.govnih.gov The reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, yields N-aryl amides directly, avoiding the need for pre-activation of a carboxylic acid. nih.govnih.gov This method is particularly valuable as it can prevent epimerization at the α-carbon, a common problem in conventional amide synthesis. nih.gov
Furthermore, catalytic systems can be designed to facilitate one-pot multicomponent syntheses. For example, a bifunctional catalyst comprising ruthenium nanoparticles and copper-N-heterocyclic carbene complexes on a silica (B1680970) support has been used for the one-pot synthesis of allylamines from an alkyne, an aldehyde, and an amine (A³ coupling), followed by selective hydrogenation. acs.org The resulting substituted amines are direct precursors for the synthesis of complex amides.
| Reaction Name/Type | Key Components | Product Class | Reference |
|---|---|---|---|
| Aryloxyimino Amide Synthesis | (Z)-Chlorooxime, Isocyanide, Phenol | Aryloxyimino Amides | acs.org |
| Umpolung Amide Synthesis (UmAS) | α-Fluoronitroalkane, N-Aryl Hydroxylamine, Base | N-Aryl Amides | nih.govnih.gov |
| A³ Coupling / Hydrogenation | Alkyne, Aldehyde, Amine, Ru-Cu Catalyst | Substituted Alkyl/Allylamines | acs.org |
| Aza-Hofmann-type Rearrangement | Amidine, Carboxylic Acid, PhINTs | N-Arylamides | mdpi.com |
Structure Activity Relationship Sar Studies of N Cyclopropyl 3 Fluoro 2 Methylbenzamide Derivatives at the Molecular and Cellular Level
Ligand-Target Interaction Profiling for N-Cyclopropyl-3-fluoro-2-methylbenzamide
The interaction profile of a ligand with its biological target is a composite of various non-covalent forces. For this compound, these include hydrogen bonds, hydrophobic interactions, and specific contributions from the fluorine atom.
The benzamide (B126) core is a primary driver of hydrogen bonding. The amide moiety possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These groups can form critical hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding pocket. mdpi.com The strength and geometry of these bonds are fundamental to ligand recognition and binding affinity. In some contexts, the fluorine atom can also act as a weak hydrogen bond acceptor. researchgate.net Studies on related ortho-substituted arylamides show that intramolecular hydrogen bonds can also influence the molecule's conformational preferences, which in turn affects its intermolecular interaction potential. nih.gov
Table 1: Potential Hydrogen Bonding Interactions
| Molecular Group | Role in H-Bonding | Potential Binding Site Partners |
|---|---|---|
| Amide N-H | Donor | Carbonyl oxygen, hydroxyl groups of Ser/Thr, carboxylate of Asp/Glu |
| Amide C=O | Acceptor | Amide N-H of peptide backbone, hydroxyl groups of Ser/Thr, side chains of Asn/Gln |
Hydrophobic interactions are crucial for the binding of many small molecule drugs. nih.gov In this compound, the phenyl ring, the 2-methyl group, and particularly the N-cyclopropyl group contribute to its lipophilicity. The cyclopropyl (B3062369) moiety is an appealing feature in drug design due to its small size and rigidity. rsc.org It is considered a "lipophilic hydrogen bond donor" and can participate in favorable hydrophobic interactions within nonpolar cavities of a binding site. rsc.orgmdpi.com This rigid group helps to lock the molecule into a specific conformation, which can reduce the entropic penalty of binding to a receptor, thereby potentially increasing binding affinity. rsc.org
Positional and Substituent Effects on Biological Target Modulation
The specific placement and nature of substituents on the benzamide ring are critical for modulating biological activity. Even minor changes, such as moving a substituent, can dramatically alter binding affinity and efficacy.
The presence of a fluorine atom can significantly influence a molecule's interactions in several ways. nih.gov Its strong electron-withdrawing effect can alter the pKa of nearby functional groups, such as the amide N-H, potentially strengthening its hydrogen bonding capability. nih.govnih.gov The introduction of a C-F bond can also increase the lipophilicity of the molecule, enhancing hydrophobic interactions with the target. benthamscience.comresearchgate.net
In the case of this compound, the ortho-fluoro substitution relative to the amide bond in related compounds has been shown to fine-tune the rigidity of the oligomer backbone through intramolecular hydrogen bonds. nih.gov Studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II have demonstrated that the position of fluorine substitution has a significant impact on the thermodynamics and kinetics of binding, with certain positions being more advantageous than others. nih.gov A higher degree of fluorination does not always lead to higher affinity. nih.gov Therefore, the specific placement of the single fluorine atom at the 3-position in this compound is a deliberate design choice aimed at optimizing its interaction profile.
Table 2: Comparative Effects of Substituents on the Benzene (B151609) Ring
| Property | Hydrogen (H) | Fluorine (F) | Methyl (CH₃) |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 2.55 |
| Primary Interaction Type | Neutral | Electrostatic, H-bond acceptor | Hydrophobic, Steric |
| Effect on Acidity of adjacent N-H | Baseline | Increases | Decreases (Inductive) |
| Lipophilicity Contribution | Low | Moderate | High |
Role of the Methyl Group in Orienting Ligand-Receptor Binding
The introduction of a methyl group can significantly enhance the binding affinity of a ligand to its target receptor. In the case of p38α MAP kinase inhibitors, the addition of a methyl group to the inhibitor scaffold resulted in a more than 200-fold improvement in activity. nih.gov This enhanced affinity is attributed to the methyl group extending into a lipophilic pocket lined by hydrophobic residues such as Val38, Ala51, Lys53, Leu104, and Thr106. nih.gov The optimal size of the methyl group allows it to fill this cavity effectively, as replacing it with larger or smaller substituents leads to a decrease in activity. nih.gov Furthermore, the presence of the ortho methyl group helps to pre-organize the unbound ligand into a conformation that is more favorable for binding to the receptor. nih.gov
Impact of N-Cyclopropyl Ring Conformation on Biological Activity
The N-cyclopropyl ring is a key structural feature in various biologically active molecules, and its conformation plays a crucial role in determining their activity. For instance, in a series of N-cyclopropylbenzamide-benzophenone hybrids designed as p38 MAPK inhibitors, the cyclopropyl moiety is essential for their potent inhibitory effects. nih.gov Similarly, in the context of antimalarial agents, the cyclopropyl carboxamide scaffold has been identified as a novel chemotype with potent activity against Plasmodium falciparum. nih.govnih.gov The rigid nature of the cyclopropyl ring helps to lock the molecule into a specific conformation that is optimal for binding to its target, which in the case of these antimalarials, is cytochrome b. nih.gov
SAR Studies in Specific Biological Systems (excluding human clinical efficacy)
Histone Deacetylase (HDAC) Inhibition Profiles of this compound Analogues
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov Inhibitors of HDACs have emerged as a promising class of therapeutic agents, particularly in the treatment of cancer. nih.gov Benzamide derivatives, including those with a cyclopropyl moiety, are a known class of HDAC inhibitors. nih.govsemanticscholar.org These compounds typically function by binding to the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its activity. nih.gov The structure of the benzamide, including the substituents on the phenyl ring and the nature of the "cap" group, significantly influences the potency and selectivity of HDAC inhibition. semanticscholar.org For example, HDAC inhibitors with a benzamide functional group and a pyridyl cap group have shown greater efficacy as latency-reversing agents for HIV-1. semanticscholar.org
Table 1: HDAC Inhibition Data for Select Benzamide Derivatives
| Compound | Target HDAC | IC₅₀ (µM) | Cell-based Activity | Reference |
| Chidamide | HDAC1, 2, 3, 10 | 0.094 (HDAC1) | Potent LRA in primary T cells | semanticscholar.org |
| MS-275 | HDAC1, 2, 3 | 0.3 (HDAC1) | LRA activity in primary T cells | semanticscholar.org |
| Derivative 22b | HDAC8 | 6.6 | Inhibition of HeLa cell growth | mdpi.com |
Kinase Inhibition Potency and Selectivity (e.g., c-Met, TGF-βR1, p38 kinase, Akt, PDK-I, PKC)
This compound and its analogues have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov A series of N-cyclopropyl-3-methylbenzamide-benzophenone hybrids were synthesized and evaluated as inhibitors of p38 mitogen-activated protein kinase (MAPK). nih.gov One compound from this series demonstrated potent p38α MAPK inhibitory activity with an IC₅₀ of 0.027 µM and high kinase selectivity. nih.gov The selectivity of kinase inhibitors is a critical factor, as off-target effects can lead to toxicity. nih.gov The development of selective inhibitors often involves exploiting differences in the amino acid residues within the ATP-binding pocket of different kinases. researchgate.net
Table 2: Kinase Inhibition Data for Select N-Cyclopropylbenzamide Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Profile | Reference |
| Compound 10g | p38α MAPK | 0.027 | High selectivity | nih.gov |
| Inhibitor 2 | p38α MAP Kinase | < 0.005 | >200-fold improvement over parent | nih.gov |
Lysine (B10760008) Specific Demethylase 1 (LSD1) Modulation via Cyclopropylamine (B47189) Scaffolds
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4. acs.orgnih.gov LSD1 has emerged as a therapeutic target in oncology and other diseases. nih.gov Cyclopropylamine scaffolds are a known class of LSD1 inhibitors. These compounds act as mechanism-based inactivators, forming a covalent bond with the flavin cofactor (FAD) of LSD1 after the opening of the cyclopropyl ring. nih.gov The antidepressant drug tranylcypromine (B92988) (trans-2-phenylcyclopropylamine) is a well-known inhibitor of both monoamine oxidases and LSD1. acs.org The development of more selective LSD1 inhibitors based on the cyclopropylamine scaffold is an active area of research. nih.gov
Antiparasitic Activity against Plasmodium falciparum via Cytochrome b Inhibition by Cyclopropyl Carboxamide Analogs
Malaria remains a major global health problem, and the development of new antimalarial drugs is urgently needed due to the spread of drug resistance. nih.gov A phenotypic screen of a compound library led to the discovery of the cyclopropyl carboxamide structural class as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Structure-activity relationship studies revealed that the core cyclopropyl carboxamide scaffold is crucial for activity. nih.gov Genetic and biochemical studies identified cytochrome b, a component of the mitochondrial electron transport chain, as the molecular target of these compounds. nih.gov One lead compound, WJM280, exhibited potent antiplasmodial activity with an EC₅₀ of 40 nM and no cytotoxicity to human cells. nih.gov
Table 3: Antiplasmodial Activity of Cyclopropyl Carboxamide Analogs
| Compound | P. falciparum Strain | IC₅₀ (nM) | Target | Reference |
| GSK1057714 | 3D7A | 76-164 | Unknown | nih.gov |
| GSK2645947 | 3D7A | 2-7 | Unknown | nih.gov |
| WJM280 | Asexual stage | 40 | Cytochrome b | nih.gov |
Computational and Theoretical Chemistry Studies of N Cyclopropyl 3 Fluoro 2 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. For N-Cyclopropyl-3-fluoro-2-methylbenzamide, these methods can predict its electronic behavior, reactivity, and conformational preferences.
The electronic structure of this compound is dictated by the interplay of its aromatic ring, the amide linkage, and the substituent groups. The benzene (B151609) ring provides a delocalized π-system. The 3-fluoro substituent, being highly electronegative, acts as an inductive electron-withdrawing group, while the 2-methyl group is a weak electron-donating group. The N-cyclopropyl group also contributes to the electronic landscape.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on typical ranges for similar aromatic amides.
The charge distribution within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. The oxygen atom of the carbonyl group and the fluorine atom are expected to carry partial negative charges, making them regions of high electron density. The amide nitrogen will also have a partial negative charge. Conversely, the carbonyl carbon and the hydrogen atom of the amide group will bear partial positive charges, rendering them electrophilic and potential hydrogen bond donors, respectively.
The molecular electrostatic potential (MEP) map would visually represent this charge distribution, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). Such maps are valuable for predicting non-covalent interactions.
Table 2: Hypothetical Mulliken Partial Charges on Key Atoms of this compound
| Atom | Partial Charge (a.u.) |
| O (carbonyl) | -0.55 |
| N (amide) | -0.40 |
| C (carbonyl) | +0.60 |
| F | -0.35 |
| H (amide) | +0.30 |
Note: These values are hypothetical and serve to illustrate the expected charge distribution.
The conformational flexibility of this compound is primarily associated with rotation around the C(O)-N bond and the C(aryl)-C(O) bond. The rotation around the amide bond is generally restricted due to its partial double-bond character, leading to the possibility of cis and trans isomers, with the trans conformation typically being more stable.
The orientation of the cyclopropyl (B3062369) group relative to the amide plane also contributes to the conformational landscape. Theoretical calculations can map the potential energy surface as a function of these dihedral angles to identify the lowest energy (most stable) conformations. Studies on substituted benzamides have shown that the presence of ortho substituents can influence the planarity of the molecule. nih.govacs.org The 2-methyl group in this compound would likely induce some torsion between the phenyl ring and the amide group to minimize steric hindrance.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking algorithms can place this compound into the binding site of a protein and predict its preferred binding orientation. The potential interactions are then analyzed. Key interactions for this molecule would likely include:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
Halogen Bonding: The fluorine atom can participate in halogen bonds with electron-rich atoms in the protein.
Hydrophobic Interactions: The cyclopropyl and methyl groups, as well as the phenyl ring, can form hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Studies on other benzamide (B126) derivatives have demonstrated their ability to bind to various enzymes through such interactions. nih.govdergipark.org.tr
Computational models can provide an estimation of the binding affinity of this compound to a target protein. Docking programs use scoring functions to rank different binding poses and provide a qualitative or semi-quantitative measure of binding strength.
For a more accurate assessment, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of the ligand and protein over time, allowing for a more dynamic and realistic representation of the binding event. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can then be used to calculate the free energy of binding from the MD trajectories. These simulations can also provide insights into the stability of the ligand-protein complex and the specificity of the interactions. tandfonline.com
Table 3: Illustrative Predicted Binding Affinities for this compound against a Hypothetical Protein Target
| Computational Method | Predicted Binding Affinity |
| Docking Score | -8.5 kcal/mol |
| MM/GBSA | -50.2 kcal/mol |
Note: These are example values and would be specific to a particular protein target and computational setup.
Conformational Dynamics in Complex with Biological Targets
There is currently no published research detailing the conformational dynamics of this compound when bound to biological targets. Molecular dynamics simulations, a key tool for understanding the flexibility and interaction of a ligand within a protein's binding pocket, have not been reported for this specific compound. Such studies would provide valuable insights into the stability of the ligand-receptor complex, the key intermolecular interactions, and the role of specific functional groups in binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Analogues based on Structural Descriptors
The development of Quantitative Structure-Activity Relationship (QSAR) models is crucial for predicting the biological activity of novel compounds based on their structural features. However, no QSAR studies specifically focused on this compound and its analogues have been found in the available scientific literature. The creation of such models would require a dataset of structurally related compounds with measured biological activities, which does not appear to have been compiled or published for this series.
Identification of Key Pharmacophoric Features of this compound
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. Without experimental data on the biological activity and binding mode of this compound, the identification of its key pharmacophoric features remains speculative. This process typically involves analyzing the common features of a set of active molecules or the interaction patterns observed in a ligand-receptor crystal structure, neither of which is available for this compound.
In Silico Screening for Novel this compound-like Ligands
Virtual or in silico screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. As there are no established pharmacophore models or validated docking protocols for targets of this compound, reports of in silico screening for novel ligands with similar properties are absent from the scientific literature.
Advanced Spectroscopic and Analytical Characterization Techniques for N Cyclopropyl 3 Fluoro 2 Methylbenzamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. azom.comnanalysis.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Detailed Structural Elucidation and Stereochemical Assignment
The primary structure of N-Cyclopropyl-3-fluoro-2-methylbenzamide can be unequivocally established using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation techniques such as COSY, HSQC, and HMBC.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals would be expected for the aromatic protons, the N-H proton of the amide, the methyl group protons, and the protons of the cyclopropyl (B3062369) ring. The chemical shifts are influenced by the electronic effects of the fluorine atom and the amide group. pdx.educhemicalbook.com The cyclopropyl protons typically appear in the upfield region of the spectrum. researchgate.net
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the amide bond would appear at a characteristic downfield chemical shift. rsc.org The fluorine atom will cause splitting of the signals for adjacent carbon atoms (C-F coupling), which is a key diagnostic feature for confirming the position of the fluorine substituent on the aromatic ring. mdpi.comresearchgate.net
2D NMR Spectroscopy :
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the aromatic ring and the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. researchgate.net
A hypothetical table of expected NMR chemical shifts for this compound is presented below, based on data from analogous structures. pdx.edursc.orgspectrabase.comrsc.orgcore.ac.uk
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Carbonyl (C=O) | - | ~168 | N-H, Aromatic H |
| Aromatic C-1 | - | ~135 | Aromatic H |
| Aromatic C-2 (with CH₃) | - | ~125 | Methyl H, Aromatic H |
| Aromatic C-3 (with F) | - | ~160 (d, ¹JCF ≈ 245 Hz) | Aromatic H |
| Aromatic C-4 | ~7.2-7.4 | ~128 (d, ³JCF ≈ 8 Hz) | Aromatic H |
| Aromatic C-5 | ~7.0-7.2 | ~124 | Aromatic H |
| Aromatic C-6 | ~7.3-7.5 | ~130 (d, ⁴JCF ≈ 3 Hz) | Aromatic H |
| Methyl (CH₃) | ~2.3-2.5 | ~15-20 | Aromatic H |
| Amide N-H | ~8.0-8.5 | - | Carbonyl C, Cyclopropyl CH |
| Cyclopropyl CH | ~2.8-3.0 | ~23-28 | Cyclopropyl CH₂, Carbonyl C |
| Cyclopropyl CH₂ | ~0.6-0.9 | ~5-10 | Cyclopropyl CH |
Note: 'd' denotes a doublet due to C-F coupling with the coupling constant J.
Dynamic NMR for Conformational Studies
Amide bonds, including the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. azom.comnanalysis.comnih.gov This can lead to the existence of different conformational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this rotational process. nih.govresearchgate.netnih.gov
By acquiring NMR spectra at different temperatures, the rate of rotation around the amide bond can be determined. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different rotamers may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. By analyzing the line shape of the signals at different temperatures, the energy barrier to rotation (activation enthalpy) can be calculated, providing valuable insight into the conformational flexibility of the molecule. nih.gov Studies on similar secondary N-cyclopropyl amides have revealed interesting conformational behaviors, such as the presence of a significant population of the E-rotamer (cis), which is typically rare in other secondary amides. acs.org
Ligand-Binding Studies using NMR Titrations
If this compound is being investigated as a ligand for a biological target such as a protein, NMR titration experiments can provide atomic-resolution information about the binding event. nih.govspringernature.commdpi.com These studies are often performed by recording a series of NMR spectra of the target protein upon the addition of increasing concentrations of the ligand. acs.org
Binding of the ligand to the protein can induce chemical shift perturbations (CSPs) in the protein's NMR spectrum. nih.gov By monitoring these changes, the binding site on the protein can be mapped, and the dissociation constant (Kd), a measure of binding affinity, can be determined. springernature.comresearchgate.net Both ligand-observed and protein-observed NMR experiments can be conducted. In ligand-observed experiments, changes in the NMR spectrum of this compound are monitored, which can be advantageous when working with large proteins or when the ligand is in excess. acs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₁₁H₁₂FNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 194.0976 |
| [M+Na]⁺ | 216.0795 |
| [M-H]⁻ | 192.0830 |
These values are calculated based on the most abundant isotopes of each element.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Metabolite Identification (Preclinical)
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgwikipedia.org This provides valuable structural information. The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentations within the aromatic and cyclopropyl moieties. acs.orgnih.govresearchgate.netresearchgate.net
In preclinical studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for identifying metabolites in biological samples such as plasma, urine, or liver microsomes. ijpras.comnih.govtechnologynetworks.com After administration of the parent drug, samples are analyzed to detect new molecules that are structurally related to the parent compound. The mass shift from the parent drug indicates the type of metabolic transformation (e.g., hydroxylation, demethylation). uky.edunih.gov The fragmentation pattern of a suspected metabolite is then compared to that of the parent drug to determine the site of metabolic modification.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is outlined below.
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 194.1 | 137.0 | [3-fluoro-2-methylbenzoyl]⁺ | C₃H₅N (Cyclopropylamine) |
| 194.1 | 58.1 | [Cyclopropylaminium]⁺ | C₈H₆FO (3-fluoro-2-methylbenzoyl radical) |
| 137.0 | 109.0 | [Fluorobenzoyl]⁺ | CO (Carbon monoxide) |
| 137.0 | 91.0 | [Methyl-fluorophenyl]⁺ | H₂CO (Formaldehyde) |
This systematic approach, combining various NMR and MS techniques, allows for a thorough and unambiguous characterization of this compound, providing a solid foundation for further research and development.
X-Ray Crystallography
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing unambiguous proof of a molecule's connectivity and stereochemistry.
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related analogues provides valuable insights into its likely solid-state conformation. For instance, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide has been determined, revealing key details about the molecular geometry and intermolecular interactions. researchgate.net
In a study of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, the compound was found to crystallize in the monoclinic P21/n space group. researchgate.net The analysis of this analogue demonstrates the planarity of the benzamide (B126) core and the specific orientation of the cyclopropyl and substituent groups relative to the aromatic ring. Such data is instrumental in computational modeling and structure-activity relationship (SAR) studies of this class of compounds.
Below is a table summarizing the crystallographic data for the analogue N-cyclopropyl-3-hydroxy-4-methoxybenzamide. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0478(3) |
| b (Å) | 9.8093(4) |
| c (Å) | 13.1602(5) |
| β (°) | 104.712(2) |
| Volume (ų) | 1004.85(7) |
| Z | 4 |
| Temperature (K) | 170 |
| R-factor (%) | 3.95 |
This interactive table provides a summary of the crystallographic data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide.
The co-crystallization of a ligand with its biological target, such as a protein or enzyme, is a critical step in structure-based drug design. This technique allows for the direct visualization of the binding mode and key intermolecular interactions between the ligand and the receptor's active site.
As of the latest literature review, there are no publicly available reports on the successful co-crystallization of this compound with any biological targets. Such studies would be of significant interest to elucidate its mechanism of action at a molecular level.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study its conformational properties. By analyzing the vibrational modes of a molecule, researchers can confirm its identity and gain insights into its structure.
While specific IR and Raman spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of similar benzamide derivatives. researchgate.netacs.orgmdpi.comresearchgate.netzenodo.org The key vibrational modes for this compound would include contributions from the N-H and C=O groups of the amide linkage, the C-F bond, the cyclopropyl ring, and the substituted benzene (B151609) ring.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. researchgate.netmdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H | Stretching | 3400 - 3200 | IR, Raman |
| C-H (aromatic) | Stretching | 3100 - 3000 | IR, Raman |
| C-H (cyclopropyl) | Stretching | 3000 - 2900 | IR, Raman |
| C=O (Amide I) | Stretching | 1680 - 1630 | IR, Raman |
| N-H Bend (Amide II) | Bending | 1640 - 1550 | IR |
| C=C (aromatic) | Stretching | 1600 - 1450 | IR, Raman |
| C-N | Stretching | 1400 - 1200 | IR, Raman |
| C-F | Stretching | 1250 - 1000 | IR |
This interactive table presents the predicted vibrational frequencies for the key functional groups in this compound.
Studies on other benzamides have shown that changes in the vibrational modes of the amide group can indicate different patterns of hydrogen bonding and conformational states. acs.orgresearchgate.net For this compound, the analysis of the Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands would be particularly informative.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information on the enantiomeric purity and absolute configuration of a chiral compound.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, chiroptical spectroscopy is not applicable for the analysis of this compound in its ground state. However, if the compound were to be derivatized with a chiral auxiliary or if it exhibited atropisomerism (chirality due to restricted rotation), then these techniques would become relevant for characterizing the resulting stereoisomers. Currently, there is no literature to suggest that this compound exhibits such chiral properties.
Future Directions and Emerging Research Avenues for N Cyclopropyl 3 Fluoro 2 Methylbenzamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future synthesis of N-Cyclopropyl-3-fluoro-2-methylbenzamide is poised to shift from conventional methods towards more sustainable and efficient "green chemistry" approaches. Traditional amide bond formation often relies on coupling reagents that can be hazardous and produce significant waste. Research is now focused on cleaner, more atom-economical pathways.
Emerging strategies that could be applied to the synthesis of this compound include enzymatic catalysis and solvent-free reactions. tandfonline.comnih.gov For instance, enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, offering high yields without the need for extensive purification. nih.gov Another promising avenue is the use of enol esters, such as vinyl benzoate (B1203000), for the direct N-benzoylation of amines under solvent- and activation-free conditions, which simplifies product isolation through crystallization. tandfonline.comtandfonline.com Furthermore, investigations into silica-catalysed amide bond formation highlight a move towards using solid catalysts that can be easily recovered and reused, although limitations with bulky substrates need to be considered. whiterose.ac.uk The development of protocols using novel reaction media, such as deep eutectic solvents (DESs), could also enable reactions under ambient and aerobic conditions, significantly reducing the environmental impact of the synthesis. researchgate.net
| Approach | Description | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Enzymatic Synthesis (e.g., CALB) | Uses lipases as biocatalysts for direct amidation of carboxylic acids and amines. | High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. | nih.gov |
| Solvent-Free Reaction | Utilizes reagents like vinyl benzoate to form the amide bond without a solvent medium. | Eliminates solvent waste, simplifies product isolation (crystallization), high atom economy. | tandfonline.comtandfonline.com |
| Solid-Phase Catalysis (e.g., Silica) | Employs activated silica (B1680970) to catalyze amide bond formation. | Easy catalyst removal and potential for recycling, though may have substrate limitations. | whiterose.ac.uk |
| Deep Eutectic Solvents (DESs) | Using DESs as sustainable reaction media to replace volatile organic solvents. | Enables reactions under ambient/aerobic conditions, biodegradable, low cost. | researchgate.net |
Development of Advanced Probes for Biological Target Validation
To understand the mechanism of action of this compound, it is crucial to identify its specific biological binding partners. The development of advanced chemical probes derived from the core structure of the compound is a key future research direction. These probes are designed to covalently label or report on the binding event with their target proteins, enabling their identification and validation.
Future research would involve the strategic modification of the this compound structure to incorporate functionalities suitable for target identification. Two primary types of probes could be developed:
Photoaffinity Probes: These would incorporate a photoreactive group (e.g., a diazirine or benzophenone) onto the benzamide (B126) scaffold. Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner, allowing for subsequent isolation and identification by mass spectrometry.
"Clickable" Probes: These probes would feature a bioorthogonal handle, such as an alkyne or azide (B81097) group. After the probe binds to its target within a cellular lysate or even in live cells, a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) can be attached via a "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
The design of these probes must preserve the essential structural features required for biological activity, such as the amide bond which is often critical for interaction with targets like enzymes or receptors. nih.gov
| Probe Type | Functional Group | Mechanism | Application |
|---|---|---|---|
| Photoaffinity Probe | Diazirine, Benzophenone | UV-induced covalent cross-linking to the binding target. | Irreversible labeling for pull-down and identification of direct binding partners. |
| "Clickable" Probe | Alkyne, Azide | Bioorthogonal ligation to a reporter tag (e.g., biotin, fluorophore) post-binding. | Versatile for affinity purification, fluorescence imaging, and quantifying target engagement. |
Integration with Systems Biology for Comprehensive Pathway Understanding
Beyond identifying a single biological target, understanding the broader cellular impact of this compound is a critical future endeavor. Integrating the compound's activity with systems biology approaches can provide a comprehensive map of the molecular pathways it modulates. This involves using high-throughput "omics" technologies to measure global changes in proteins, metabolites, and genes following cellular exposure to the compound.
Future research could employ the following systems biology techniques:
Proteomics: Using mass spectrometry-based techniques to quantify changes in the abundance and post-translational modifications of thousands of proteins. This can reveal off-target effects or downstream consequences of primary target inhibition.
Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism. This is particularly relevant if the compound targets a metabolic enzyme.
Transcriptomics (RNA-Seq): Measuring changes in gene expression across the entire genome to identify signaling pathways and cellular processes that are transcriptionally regulated in response to the compound.
By integrating data from these different omics layers, researchers can construct detailed network models of the compound's mechanism of action, revealing effects such as the induction of apoptosis or cell cycle arrest, which have been observed with other benzamide derivatives. nih.gov
| Omics Technology | Cellular Components Measured | Potential Insights for this compound |
|---|---|---|
| Proteomics | Global protein expression and modifications. | Identify downstream signaling cascades, off-target effects, and compensatory mechanisms. |
| Metabolomics | Global profile of endogenous metabolites. | Uncover alterations in metabolic pathways and cellular energy states. |
| Transcriptomics | Global gene expression (mRNA levels). | Reveal changes in cellular programs and signaling networks at the transcriptional level. |
Application in Materials Science or Agrochemical Research (excluding human medicine)
The unique chemical structure of this compound, featuring a fluorinated aromatic ring and a cyclopropyl (B3062369) group, suggests potential applications beyond medicine, particularly in materials science and agrochemical research.
In agrochemical research , the benzamide scaffold is of significant interest. Compounds like fluopyram (B1672901) are known fungicides and nematicides that act by inhibiting mitochondrial complex II (succinate dehydrogenase), an essential enzyme in cellular respiration. nih.gov Given that this enzyme is conserved in many pests, a key future direction would be to screen this compound and its analogues for activity against major agricultural pathogens (fungi) and pests (nematodes). nih.gov The presence of fluorine often enhances the efficacy and metabolic stability of agrochemicals.
| Field | Potential Application | Rationale | Reference |
|---|---|---|---|
| Materials Science | Building block for organic semiconductors or functional polymers. | Fluorinated aromatic structures can confer desirable electronic and stability properties. | evitachem.comevitachem.com |
| Agrochemical Research | Fungicide or Nematicide. | The benzamide scaffold is a known inhibitor of mitochondrial complex II in agricultural pests. | nih.gov |
Advanced Computational Methodologies for Predictive Modeling and Design
Advanced computational methods are integral to modern chemical research and offer powerful tools for accelerating the development of new derivatives based on the this compound scaffold. These in silico techniques can predict biological activity, optimize molecular properties, and provide deep insights into compound-target interactions before committing to costly and time-consuming laboratory synthesis.
Future research will heavily leverage a combination of these methodologies:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of the compound when bound to the three-dimensional structure of a target protein. nih.gov It can be used to screen virtual libraries of derivatives against known targets like PARP-1 or various cytochrome P450 enzymes to prioritize candidates for synthesis. nih.govvensel.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing a QSAR model for analogues of this compound, researchers can predict the activity of newly designed molecules and identify key structural features that govern potency.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing a dynamic view of their interaction. nih.gov This can reveal how the compound affects the protein's conformation, the stability of the binding pose, and the role of surrounding water molecules, offering a more realistic understanding than static docking poses. nih.gov
These computational tools allow for the rational design of next-generation molecules with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net
| Methodology | Objective | Application to this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a protein target. | Screening derivatives against potential targets to prioritize synthesis. | nih.govvensel.org |
| QSAR | Relate chemical structure to biological activity. | Predict the potency of novel, unsynthesized analogues and guide design. | researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound-target complex. | Assess the stability of the binding interaction and understand conformational changes. | nih.gov |
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-Cyclopropyl-3-fluoro-2-methylbenzamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a fluorinated benzoyl chloride derivative with a cyclopropylamine group. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to facilitate the reaction between 3-fluoro-2-methylbenzoyl chloride and cyclopropylamine under anhydrous conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction efficiency, while maintaining temperatures between 0–25°C minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) ensures high purity (>95%). Yield optimization requires precise stoichiometric control and inert atmospheres to prevent hydrolysis .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
Discrepancies often arise from variations in assay design, target specificity, or compound stability. To address this:
- Assay standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinity for the same target .
- Metabolic stability testing : Evaluate compound degradation in assay buffers (e.g., via LC-MS) to rule out false negatives due to instability .
- Structural analogs comparison : Compare activity with analogs like 3-chloro-N-(2-fluorophenyl)benzamide to isolate the impact of cyclopropyl and methyl substituents .
Basic Question: What analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine position at C3, cyclopropyl integration) and purity. Key signals: cyclopropyl protons (δ 0.5–1.2 ppm), aromatic fluorine coupling (J ~8–10 Hz) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity and detect byproducts. High-resolution MS validates molecular weight (e.g., [M+H]+ = 248.1 g/mol) .
- X-ray crystallography : Resolves stereochemical ambiguities; however, crystallization may require co-solvents like tert-butyl methyl ether .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl group in this compound?
Methodological Answer:
- Isosteric replacements : Synthesize analogs with cyclobutyl, cyclopentyl, or gem-dimethyl groups to assess steric/electronic effects on target binding .
- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding poses of cyclopropyl vs. non-cyclopropyl analogs in target pockets (e.g., kinase ATP sites) .
- Pharmacophore mapping : Overlay electrostatic potentials (Gaussian 09) to identify critical interactions (e.g., cyclopropyl’s hydrophobic contribution) .
Basic Question: What are the stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation; avoid freeze-thaw cycles .
- Humidity control : Use desiccants (silica gel) to mitigate hydrolysis of the amide bond in humid environments .
- Solvent compatibility : Prepare stock solutions in DMSO (dry, <0.1% H2O) for long-term storage; avoid aqueous buffers unless stabilized with cyclodextrins .
Advanced Question: How can researchers investigate the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, then analyze metabolites via LC-MS/MS. Key phase I transformations include cyclopropyl ring oxidation and defluorination .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme-mediated interactions .
- Reactive metabolite trapping : Add glutathione (GSH) to microsome incubations; detect GSH adducts to assess bioactivation risks .
Basic Question: What are the recommended controls for assessing off-target effects in biological assays involving this compound?
Methodological Answer:
- Negative controls : Use structurally unrelated benzamides (e.g., N-(2-fluorophenyl)-3-nitrobenzamide) to isolate target-specific effects .
- Vehicle controls : Include DMSO at the same concentration used in compound solutions (typically ≤0.1%) .
- Knockout/knockdown models : CRISPR-edited cell lines lacking the target protein confirm on-mechanism activity .
Advanced Question: How can conflicting solubility data for this compound in aqueous buffers be reconciled?
Methodological Answer:
- pH-dependent solubility profiling : Measure solubility across pH 2–8 (simulated gastric to intestinal conditions) using shake-flask methods .
- Co-solvent optimization : Test co-solvents (e.g., PEG-400, Captisol) to enhance solubility without destabilizing the compound .
- Dynamic light scattering (DLS) : Detect aggregation at high concentrations (>100 µM), which may falsely indicate low solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
